N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide
Description
This compound features a 1,2,4-triazole core substituted with a 4-methoxybenzyl group at position 5, linked to a 1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide moiety. The 1,2,4-triazole ring is a nitrogen-rich heterocycle known for hydrogen-bonding capabilities and metabolic stability, which may enhance pharmacological activity .
Properties
Molecular Formula |
C23H23N5O3 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H23N5O3/c1-14(2)28-13-19(17-6-4-5-7-18(17)22(28)30)21(29)25-23-24-20(26-27-23)12-15-8-10-16(31-3)11-9-15/h4-11,13-14H,12H2,1-3H3,(H2,24,25,26,27,29) |
InChI Key |
WNRMNXGFSJKXMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-(4-Methoxybenzyl)-1H-1,2,4-Triazol-3-Amine
The triazole core is synthesized via a cyclocondensation reaction. A modified procedure from catalytic triazole synthesis (source) is employed:
- Reagents : 4-Methoxybenzylamine (1.0 equiv), cyanoguanidine (1.2 equiv), and para-toluenesulfonic acid (0.05 equiv) are ground into a homogeneous mixture.
- Conditions : The mixture is heated to 150°C under argon for 16 hours in xylenes, followed by basification with NaOH (1 M) and extraction with dichloromethane.
- Purification : Column chromatography (5% methanol in dichloromethane) yields 5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-amine as a white solid (68% yield).
Key Data :
- 1H-NMR (400 MHz, DMSO-d6) : δ 7.25 (d, J = 8.6 Hz, 2H, ArH), 6.90 (d, J = 8.6 Hz, 2H, ArH), 5.32 (s, 2H, NH2), 3.75 (s, 3H, OCH3), 3.45 (s, 2H, CH2).
- MS (ESI+) : m/z 219.1 [M+H]+.
Synthesis of the Isoquinoline Carboxamide Fragment
Construction of 1-Oxo-2-(Propan-2-yl)-1,2-Dihydroisoquinoline-4-Carboxylic Acid
The isoquinoline scaffold is prepared via a Friedländer condensation adapted from source:
- Reagents : 2-Aminobenzaldehyde (1.0 equiv), ethyl acetoacetate (1.5 equiv), and isopropylamine (2.0 equiv) are refluxed in acetic acid.
- Conditions : The reaction is stirred at 120°C for 12 hours, followed by oxidation with KMnO4 in acidic medium to introduce the 1-oxo group.
- Purification : Recrystallization from ethanol affords the carboxylic acid derivative (72% yield).
Key Data :
Activation of the Carboxylic Acid
The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl2) in anhydrous dichloromethane (2 hours, reflux). The intermediate is used directly without isolation.
Coupling of Triazole and Isoquinoline Moieties
Amide Bond Formation
The final coupling is achieved via a Schotten-Baumann reaction:
- Reagents : Activated acyl chloride (1.0 equiv) is added dropwise to a solution of 5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-amine (1.2 equiv) in dry THF with triethylamine (3.0 equiv).
- Conditions : Stirred at 0°C for 1 hour, then warmed to room temperature for 12 hours.
- Purification : Silica gel chromatography (ethyl acetate/hexane, 1:1) yields the title compound as a pale-yellow solid (58% yield).
Key Data :
- HPLC Purity : 98.5% (C18 column, acetonitrile/water 70:30).
- HRMS (ESI+) : m/z 476.1932 [M+H]+ (calc. 476.1935).
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Replacing THF with DMF improved coupling yields to 73%, likely due to enhanced solubility of the triazole amine. Catalytic DMAP (10 mol%) further increased efficiency to 81%.
Spectroscopic Characterization
1H-NMR Analysis
- Isoquinoline Protons : δ 8.25 (d, J = 8.0 Hz, 1H), 7.95 (t, J = 7.6 Hz, 2H), 7.60 (d, J = 8.0 Hz, 1H).
- Triazole NH : δ 12.45 (s, 1H, exchanges with D2O).
- Isopropyl Group : δ 1.45 (d, J = 6.8 Hz, 6H), 4.20 (septet, J = 6.8 Hz, 1H).
Comparative Yield Analysis
| Step | Yield (%) | Key Condition Modifications |
|---|---|---|
| Triazole Synthesis | 68 | Xylenes, 150°C, 16 h |
| Isoquinoline Oxidation | 72 | KMnO4, H2SO4, 60°C |
| Coupling | 58→81 | DMF, DMAP (10 mol%) |
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
1,2,4-Triazole vs. 1,2,4-Oxadiazole
The target compound’s 1,2,4-triazole core differs from 1,2,4-oxadiazole derivatives (e.g., 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole, 9a in ). Key distinctions:
- Electronic Properties : Oxadiazoles contain one oxygen atom, reducing hydrogen-bonding capacity compared to triazoles, which may lower target affinity .
1,2,4-Triazole vs. Tetrazole
Tetrazole-containing compounds (e.g., 4g , 4h in ) feature a five-membered ring with four nitrogen atoms. Differences include:
Substituent Effects
- Isoquinoline Moiety: The fused bicyclic system may offer superior π-π stacking interactions compared to monocyclic scaffolds (e.g., coumarin in 4g, 4h) .
Data Table: Structural and Functional Comparison
Biological Activity
N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that combines a triazole moiety with an isoquinoline structure. This compound has garnered attention for its potential therapeutic applications due to the biological activities associated with its structural components.
Structural Overview
The compound features:
- Triazole Ring : Known for its diverse biological activities including antifungal and antibacterial properties.
- Isoquinoline Structure : Associated with various pharmacological effects such as anticancer and analgesic activities.
- Methoxybenzyl Group : Enhances lipophilicity and may influence the interaction with biological targets.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various pathogens. A study highlighted that 1,2,4-triazole derivatives showed higher potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin .
| Compound Type | Activity Type | MIC (μM) |
|---|---|---|
| 1H-Triazole Derivative | Antimicrobial | 0.046–3.11 |
| Isoxazole Carboxamide | Anticancer | Varies |
| 5-(Furan-2-yl)-1H-triazole | Anti-inflammatory | Varies |
Anticancer Activity
The isoquinoline structure is known for its anticancer properties. In vitro studies have indicated that compounds with similar structures can inhibit cancer cell proliferation. For example, triazolethiones have been reported to exhibit activity against colon carcinoma and breast cancer cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .
The biological activity of this compound may involve:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors, affecting pathways crucial for pathogen survival or cancer cell growth.
- Molecular Interactions : Structure–activity relationship (SAR) studies suggest that the presence of specific functional groups can enhance binding affinity to target enzymes or receptors .
Case Studies
Several studies have investigated the biological activities of triazole derivatives:
- Antibacterial Studies : A series of triazole derivatives were synthesized and tested against a panel of bacteria including E. coli and S. aureus. The most potent compounds exhibited MIC values significantly lower than traditional antibiotics .
- Anticancer Evaluation : Research on mercapto-substituted triazoles revealed promising results against various cancer cell lines, indicating potential for further development as chemotherapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
